Ranelic acid
Overview
Description
Ranelic acid is an organic compound known for its ability to chelate metal cations. It forms the ranelate ion, which is used in various applications, most notably in the form of strontium ranelate, a drug used to treat osteoporosis and increase bone mineral density .
Mechanism of Action
Target of Action
Ranelic acid is an organic acid capable of chelating metal cations . It forms the ranelate ion, which is a component of the drug Strontium ranelate . This drug is used to treat osteoporosis and increase bone mineral density (BMD) .
Mode of Action
Strontium ranelate, the strontium (II) salt of this compound, presents an atypical mechanism of action in which it increases deposition of new bone by osteoblasts and, simultaneously, reduces the resorption of bone by osteoclasts . It is therefore promoted as a “dual action bone agent” (DABA) indicated for use in the treatment of severe osteoporosis .
Biochemical Pathways
The biochemical pathways affected by Strontium ranelate involve both bone formation and bone resorption. It enhances osteoblastic cell replication and increases collagen synthesis while decreasing pre-osteoclast differentiation and bone-resorbing activity of mature osteoclasts . This dual action results in a rebalancing of bone turnover in favor of bone formation .
Pharmacokinetics
It is known that strontium ranelate is administered orally as a suspension
Result of Action
The result of the action of Strontium ranelate is an increase in bone mineral density and a reduction in the risk of fractures, including both vertebral and nonvertebral fractures, in patients with postmenopausal osteoporosis . It also increases markers of bone formation and decreases markers of bone resorption .
Action Environment
The action environment of Strontium ranelate is within the human body, specifically targeting the bonesIt is generally well-tolerated, with the most commonly reported adverse events being nausea and diarrhea .
Biochemical Analysis
Biochemical Properties
Ranelic acid’s role in biochemical reactions primarily involves its ability to chelate metal cations . This property allows it to form the ranelate ion, which interacts with strontium to form strontium ranelate
Cellular Effects
Strontium ranelate, the strontium salt of this compound, has been shown to have effects on various types of cells and cellular processes . It is known to both increase deposition of new bone by osteoblasts and reduce the resorption of bone by osteoclasts . This dual action influences cell function and impacts cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of strontium ranelate, the strontium salt of this compound, is unique in that it both increases deposition of new bone by osteoblasts and reduces the resorption of bone by osteoclasts . This dual action is promoted as a “dual action bone agent” (DABA)
Temporal Effects in Laboratory Settings
Strontium ranelate has been shown to provide protection against new vertebral fractures and nonvertebral fractures for up to 8 years of therapy .
Dosage Effects in Animal Models
Preclinical studies have shown that strontium ranelate can decrease bone resorption and increase bone formation, resulting in an increase in bone mass .
Transport and Distribution
As a chelating agent, it is likely to interact with metal cations, which could influence its localization or accumulation .
Preparation Methods
Synthetic Routes and Reaction Conditions
Ranelic acid can be synthesized through a series of chemical reactions involving the hydrolysis of tetra ester this compound with sodium hydroxide or potassium hydroxide solutions . The process involves refining the obtained sodium ranelate or potassium ranelate to produce the final product.
Industrial Production Methods
The industrial production of this compound typically involves large-scale hydrolysis reactions under controlled conditions to ensure high yield and purity. The process may include additional steps such as crystallization and purification to obtain the desired product .
Chemical Reactions Analysis
Types of Reactions
Ranelic acid undergoes various chemical reactions, including:
Chelation: It forms stable complexes with metal cations.
Substitution: It can participate in substitution reactions where functional groups are replaced by others.
Common Reagents and Conditions
Common reagents used in reactions involving this compound include sodium hydroxide, potassium hydroxide, and various metal salts. The reactions are typically carried out under controlled pH and temperature conditions to optimize yield and selectivity .
Major Products Formed
The major products formed from reactions involving this compound include metal ranelates, such as strontium ranelate, which is used in medical applications .
Scientific Research Applications
Ranelic acid has a wide range of scientific research applications:
Chemistry: Used as a chelating agent to form stable metal complexes.
Biology: Studied for its interactions with biological molecules and potential therapeutic effects.
Industry: Utilized in various industrial processes that require metal chelation and stabilization.
Comparison with Similar Compounds
Similar Compounds
Calcium Ranelate: Similar in structure but used less frequently due to different pharmacological properties.
Magnesium Ranelate:
Zinc Ranelate: Studied for its potential therapeutic effects in various conditions.
Uniqueness
Ranelic acid is unique due to its ability to form stable complexes with a wide range of metal cations. Strontium ranelate, in particular, stands out for its dual action on bone metabolism, making it a valuable therapeutic agent for osteoporosis .
Properties
IUPAC Name |
5-[bis(carboxymethyl)amino]-3-(carboxymethyl)-4-cyanothiophene-2-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N2O8S/c13-2-6-5(1-7(15)16)10(12(21)22)23-11(6)14(3-8(17)18)4-9(19)20/h1,3-4H2,(H,15,16)(H,17,18)(H,19,20)(H,21,22) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DJSXNILVACEBLP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1=C(SC(=C1C#N)N(CC(=O)O)CC(=O)O)C(=O)O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N2O8S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3048237 | |
Record name | Ranelic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3048237 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
342.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
135459-90-4, 135459-87-9 | |
Record name | Ranelic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=135459-90-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ranelic acid [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0135459904 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Ranelic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3048237 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-(3-cyano-4-carboxymethyl-5-carboxy-2-thienyl)-3-azapentanedioic distrontium salt | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | RANELIC ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K9CCS0RIBT | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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